molecular formula C12H10ClF2NO2 B3040585 Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate CAS No. 218457-54-6

Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3040585
CAS No.: 218457-54-6
M. Wt: 273.66 g/mol
InChI Key: AHOBOAZZQJLRCB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. This compound features the core 4-oxo-1,4-dihydroquinoline scaffold, which is a privileged structure in drug discovery . The specific chloro- and difluoro-substitutions on the quinoline ring are strategic modifications known to significantly influence the biological activity and physicochemical properties of resulting molecules . This scaffold is of profound importance in the development of synthetic antibiotics, most notably the quinolone and fluoroquinolone classes . These antibiotics exert their potent antibacterial effects primarily by inhibiting bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication, leading to rapid bactericidal activity . The structural features of this compound make it a valuable precursor for the synthesis of more complex molecules targeting a wide range of therapeutic areas beyond antibiotics, including anticancer, antiviral, and anti-tubercular agents . The synthesis of such quinoline-3-carboxylate esters is commonly achieved via classic methods like the Gould-Jacobs reaction, which involves the thermal cyclization of an anilinomethylenemalonate intermediate . Researchers utilize this compound for further synthetic explorations, such as N-1 alkylation to diversify the core structure or hydrolysis of the ester group to the corresponding carboxylic acid for subsequent derivatization into carboxamides, which can help optimize the drug-like properties of the final molecule . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5,10,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOBOAZZQJLRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1Cl)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176560
Record name Ethyl 4-chloro-6,8-difluoro-1,4-dihydro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-54-6
Record name Ethyl 4-chloro-6,8-difluoro-1,4-dihydro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6,8-difluoro-1,4-dihydro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various dihydroquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of this compound can be effective against a range of bacterial strains, including those resistant to conventional antibiotics. The fluorine substitutions on the quinoline ring enhance its potency and selectivity towards bacterial enzymes involved in DNA replication and repair .

Antiviral Properties
Studies have shown that compounds similar to this compound possess antiviral activity. They inhibit viral replication by interfering with viral RNA synthesis. This makes them potential candidates for developing antiviral medications against various viral infections .

Synthesis of Novel Compounds

Building Block for Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the development of new pharmacophores with enhanced biological activities. For instance, it can be converted into other quinoline derivatives through various chemical reactions, making it valuable in drug discovery programs .

Research and Development

Case Studies in Drug Formulation
Several case studies highlight the use of this compound in drug formulation processes. For example, researchers have explored its role in formulating combination therapies that enhance the efficacy of existing antibiotics by overcoming resistance mechanisms .

Toxicological Studies

Safety and Efficacy Evaluations
Toxicological assessments are crucial for any compound intended for therapeutic use. This compound has undergone various safety evaluations to determine its pharmacokinetics and toxicological profile. These studies are essential for understanding potential side effects and establishing safe dosage levels in clinical settings .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The table below summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents (Positions) Core Structure Key Properties/Applications Reference
Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate 4-Cl, 6-F, 8-F 1,4-Dihydroquinoline Enhanced lipophilicity due to halogens; potential antimicrobial intermediate Target Compound
Ethyl 6-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Cl, 8-F, 4=O 4-Oxo-1,4-dihydroquinoline Higher electron-withdrawing effect from 4-oxo group; used in GABA receptor ligand studies
Ethyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Cl, 8-Cl, 4=O 4-Oxo-1,4-dihydroquinoline Increased lipophilicity; potential antibacterial agent
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F, 4=O 4-Oxo-1,4-dihydroquinoline Bromine enhances steric bulk; explored in α6-GABAAR subtype studies
Ethyl 4,6,8-trichloroquinoline-3-carboxylate 4-Cl, 6-Cl, 8-Cl Quinoline (fully aromatic) High halogen density; limited metabolic stability
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-F, 7-F, 8-F, 4=O 4-Oxo-1,4-dihydroquinoline Enhanced electronegativity; solubility in polar solvents
Key Observations:
  • Core Structure: The target compound’s 1,4-dihydroquinoline core (non-aromatic at positions 1–4) contrasts with 4-oxo derivatives, which retain aromaticity in the pyridone ring. This difference impacts electronic properties and reactivity .
  • Halogen Effects :
    • Fluorine : Smaller size and high electronegativity improve membrane permeability and metabolic stability compared to chlorine .
    • Chlorine at Position 4 : Replaces the 4-oxo group, reducing electron-withdrawing effects but increasing lipophilicity, which may enhance blood-brain barrier penetration .

Physicochemical Properties

  • Solubility: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () exhibits improved solubility in DMSO-d6 at 60°C, attributed to fluorine’s polarity. The target compound’s solubility is likely lower due to its non-polar 4-chloro substitution .
  • Thermal Stability : The 4-chloro substitution in the target compound may reduce thermal stability compared to 4-oxo derivatives, which form stable hydrogen-bonded networks .

Biological Activity

Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate (CAS No. 150258-20-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₈ClF₂NO₂
  • Molecular Weight : 271.65 g/mol
  • IUPAC Name : Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
  • Storage Conditions : Inert atmosphere at 2-8°C

This compound is structurally related to quinoline derivatives known for their diverse biological activities. The compound exhibits potential as an inhibitor of various enzymes, which may be attributed to its ability to interact with key molecular targets involved in disease processes.

Enzyme Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on cholinesterases (ChEs), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The compound has shown promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme IC₅₀ (µM) Type of Inhibition
AChE0.23Non-competitive
BuChE0.13Competitive

These findings indicate that this compound may serve as a lead compound for developing new treatments for cognitive disorders.

Neuroprotective Effects

A study conducted by researchers investigated the neuroprotective effects of this compound against oxidative stress-induced cell damage. The compound was tested on PC12 cells exposed to hydrogen peroxide (H₂O₂), revealing significant protection against cell death.

Results Summary :

  • Cell Viability : Increased by 40% in treated groups compared to controls.
  • Mechanism : The compound was found to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity.

Antimicrobial Activity

In another study assessing antimicrobial properties, this compound demonstrated significant antibacterial activity against several strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These results suggest that the compound could be developed further as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate, and how can intermediates be optimized for yield?

The compound is typically synthesized via multi-step reactions involving nitro reduction, cyclocondensation, and functional group modifications. For example:

  • Step 1 : Reduction of nitro intermediates (e.g., ethyl 7-azido-8-nitroquinoline derivatives) using stannous chloride in concentrated HCl or ethanol under reflux to yield diamino intermediates .
  • Step 2 : Cyclocondensation with reagents like α-acetyl-N-arylhydrazonoyl chlorides to form pyrazine or pyrido[2,3-f]quinoxaline derivatives .
  • Key Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (50–80°C) improves regioselectivity and reduces byproducts .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, the pyridone ring planarity (±0.057 Å) and dihedral angles (e.g., 5.77° between pyridine and benzene rings) are determined using SHELX software .
  • NMR and IR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹) and regiochemistry of substituents .
  • LC-MS : Monitor reaction progress and purity (e.g., [M+H]⁺ peaks for intermediates) .

Advanced Research Questions

Q. How can data contradictions in X-ray refinement be resolved for halogen-substituted quinolines?

Challenges arise from disordered halogen atoms (Cl/F) and anisotropic displacement parameters. Strategies include:

  • Multi-scan absorption correction (e.g., CrysAlis PRO) to mitigate radiation damage .
  • Hydrogen atom placement : Use Fourier difference maps for H-bond donors (e.g., N–H⋯O) and constrain riding models for methyl/aromatic H atoms .
  • Validation metrics : Rint < 0.05 and S > 1.0 indicate reliable refinement .

Q. What methodologies address regioselectivity challenges during fluorination or chlorination?

  • Protective Group Strategy : Temporarily block reactive sites (e.g., 8-methoxy groups) to direct electrophilic substitution .
  • Metal Catalysis : Use Pd/C or K2CO3 in DMF to enhance nucleophilic displacement at C-6/C-8 positions .
  • Computational Modeling : Predict electronic effects of substituents on reaction pathways (e.g., Hammett σ values for fluorine) .

Q. How do intermolecular interactions influence the crystal packing of fluoroquinolone derivatives?

  • Hydrogen Bonds : N–H⋯O and O–H⋯O bonds form ribbon-like structures along crystallographic axes, stabilizing the lattice .
  • Halogen Interactions : C–H⋯Cl/F contacts (3.06–3.73 Å) contribute to layered packing, critical for solubility and dissolution rates .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) reveal rigidity of the quinoline core vs. flexible ester groups .

Q. What structural modifications enhance antibacterial activity in related quinolones?

  • C-7/C-8 Substitutions : Cyclopropyl or piperazinyl groups improve DNA gyrase binding .
  • Fluorine Positioning : 6,8-Difluoro derivatives exhibit broader-spectrum activity due to enhanced membrane permeability .
  • SAR Studies : Replace the ethyl ester with carboxylate salts to assess bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate

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